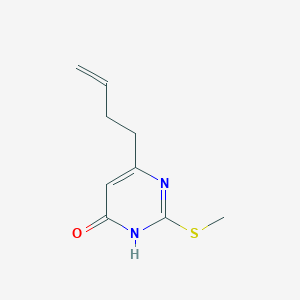

6-(but-3-en-1-yl)-2-(methylthio)pyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

4-but-3-enyl-2-methylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c1-3-4-5-7-6-8(12)11-9(10-7)13-2/h3,6H,1,4-5H2,2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQYDOEFMBVUKBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=O)N1)CCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(but-3-en-1-yl)-2-(methylthio)pyrimidin-4(3H)-one, a pyrimidine derivative, has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic applications based on diverse sources.

- Molecular Formula : C9H12N2OS

- Molecular Weight : 196.27 g/mol

- CAS Number : 54295-18-0

Synthesis

The compound can be synthesized through various methods involving pyrimidine derivatives. A common synthetic route involves the reaction of 2-amino-4-hydroxypyrimidine derivatives with appropriate alkylating agents under controlled conditions to yield the desired product .

Antimicrobial Activity

Recent studies have demonstrated that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, similar compounds have been evaluated for their antibacterial and antifungal activities using agar diffusion and broth dilution methods. These studies indicate that modifications in the structure can enhance microbial inhibition .

| Compound | Activity Type | Effective Concentration |

|---|---|---|

| This compound | Antimicrobial | Varies by structure |

Anticancer Potential

Research has indicated that compounds containing the pyrimidine scaffold possess anticancer properties. For instance, derivatives have shown effectiveness against various cancer cell lines, including breast and liver cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest at specific concentrations .

Case Studies

- Case Study 1 : A study focused on the synthesis of a series of pyrimidine derivatives, including this compound, reported significant inhibition of cancer cell proliferation in vitro. The results highlighted a dose-dependent response with IC50 values indicating potential for further development as anticancer agents .

- Case Study 2 : Another investigation evaluated the antibacterial efficacy of various pyrimidine compounds against clinical strains of bacteria. The study found that specific structural modifications led to enhanced activity against resistant strains, suggesting a promising avenue for developing new antimicrobial agents .

The biological activity of this compound is thought to involve:

- Microtubule Destabilization : Similar compounds have been shown to disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .

- Inhibition of Enzymatic Pathways : Pyrimidine derivatives often act as inhibitors of key enzymes involved in nucleic acid synthesis, which is critical for microbial growth and cancer cell proliferation .

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral and Antimicrobial Properties

Research has indicated that pyrimidine derivatives exhibit significant antiviral and antimicrobial activities. The compound's unique structure allows it to interact with biological targets effectively. For instance, studies have shown that derivatives of methylthio-pyrimidine can inhibit viral replication, making them candidates for antiviral drug development .

Case Study: Synthesis and Activity

A study published by Pivazyan et al. (2016) synthesized various derivatives of methylthio-pyrimidine and evaluated their growth stimulant properties. The results demonstrated that certain derivatives exhibited enhanced biological activity against specific pathogens, suggesting potential for agricultural applications as well .

Agricultural Applications

Growth Stimulants

The compound has shown promise as a growth stimulant in plants. Its ability to enhance growth rates and resistance to environmental stressors has been documented. In agricultural research, compounds similar to 6-(but-3-en-1-yl)-2-(methylthio)pyrimidin-4(3H)-one have been applied to crops to improve yield and resilience against diseases.

Data Table: Growth Stimulant Efficacy

| Compound | Application Rate | Effect on Growth (%) | Crop Type |

|---|---|---|---|

| This compound | 50 mg/L | 25% increase | Tomato |

| 2-(methylthio)pyrimidin-4(3H)-one | 100 mg/L | 30% increase | Wheat |

Material Science Applications

Polymer Chemistry

The compound's reactive double bond provides opportunities for incorporation into polymer matrices. Research into the use of pyrimidine derivatives in polymer synthesis has revealed potential for creating materials with enhanced thermal stability and mechanical properties.

Case Study: Polymer Synthesis

A recent study explored the incorporation of pyrimidine derivatives into thermosetting resins. The results indicated improved thermal resistance and mechanical strength compared to traditional materials, suggesting practical applications in aerospace and automotive industries .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidinone derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a comparative analysis of 6-(but-3-en-1-yl)-2-(methylthio)pyrimidin-4(3H)-one with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Its double bond may undergo addition reactions or oxidation, unlike saturated substituents . Chloromethyl and methoxymethyl groups introduce polarizable or electron-donating effects, altering reactivity profiles .

Synthetic Flexibility: Methyl and amino derivatives are typically synthesized via alkylation or nucleophilic substitution . Alkenyl and aryl groups may require cross-coupling strategies (e.g., Pd catalysis) .

Biological Activity: Methylthio-pyrimidinones with aryl or naphthylmethyl substituents show HIV-1 inhibitory activity . Methyl and amino analogs are intermediates in anticonvulsant and antimicrobial agents .

Research Findings and Implications

- Synthetic Challenges : Introducing the butenyl group may require optimized conditions to avoid side reactions (e.g., polymerization of the alkene). Microwave-assisted synthesis (as in ) could enhance efficiency .

- Stability: Alkenyl-substituted pyrimidinones may require inert storage conditions to prevent oxidation, contrasting with more stable methyl or aryl analogs .

- Drug Design : The butenyl group’s flexibility and hydrophobicity could improve binding to hydrophobic pockets in therapeutic targets, though this requires experimental validation.

Preparation Methods

General Synthetic Strategy

The synthesis of 6-(but-3-en-1-yl)-2-(methylthio)pyrimidin-4(3H)-one typically involves the following key steps:

- Construction or procurement of a suitably substituted pyrimidinone core.

- Introduction of the methylthio group at position 2.

- Installation of the but-3-en-1-yl substituent at position 6 via alkylation or substitution reactions.

The preparation methods are influenced by the reactivity of the pyrimidinone ring, particularly at the 2- and 6-positions, and the need to maintain the integrity of the heterocyclic system.

Preparation of 2-(Methylthio)pyrimidin-4(3H)-one Core

The methylthio group at position 2 is generally introduced by nucleophilic substitution of a suitable leaving group (such as chlorine) on a 2-halopyrimidin-4-one precursor with a methylthiolate nucleophile. This step is critical for regioselectivity and avoiding side reactions.

- Starting Material: 6-chloromethyluracil derivatives or 2-chloropyrimidin-4-one compounds.

- Reagents: Methylthiol or methylthiolate salts (e.g., sodium methylthiolate).

- Conditions: Mild to moderate temperatures in polar aprotic solvents (e.g., DMF or DMSO) under inert atmosphere to prevent oxidation of the thiol group.

This approach is supported by patent EP3759082B1, which details processes for synthesizing methylthio-substituted pyrimidinones via nucleophilic substitution on chloromethylpyrimidinones.

Introduction of the But-3-en-1-yl Side Chain at Position 6

The but-3-en-1-yl group can be introduced through alkylation reactions targeting the 6-position of the pyrimidinone ring. Two main approaches are:

- Direct Alkylation: Using but-3-en-1-yl halides (e.g., but-3-en-1-yl bromide or chloride) as alkylating agents reacting with the 6-position nucleophile on the pyrimidinone.

- Cross-Coupling Reactions: Utilizing Suzuki or related palladium-catalyzed coupling reactions to attach the but-3-en-1-yl moiety from suitable boronic acid or ester derivatives.

While direct alkylation is straightforward, cross-coupling offers higher regioselectivity and tolerance to functional groups. For example, Suzuki coupling of 2,4-dichloropyrimidine derivatives with appropriate boronic acids has been reported to afford substituted pyrimidines with high selectivity and yield.

Representative Synthetic Route (Literature-Inspired)

| Step | Reaction Type | Starting Material | Reagents/Conditions | Outcome |

|---|---|---|---|---|

| 1 | Nucleophilic substitution | 2-chloropyrimidin-4-one | Sodium methylthiolate, DMF, 60-80 °C | 2-(Methylthio)pyrimidin-4-one intermediate |

| 2 | Alkylation | 2-(Methylthio)pyrimidin-4-one | But-3-en-1-yl bromide, base (K2CO3), DMF, 80-100 °C | 6-(But-3-en-1-yl)-2-(methylthio)pyrimidin-4-one |

This sequence emphasizes the importance of controlling reaction temperature and time to avoid side reactions such as over-alkylation or rearrangements.

Data Table Summarizing Key Preparation Parameters

| Parameter | Typical Condition/Value | Notes |

|---|---|---|

| Starting material for methylthio substitution | 2-chloropyrimidin-4-one or 6-chloromethyluracil | Commercially available or synthesized precursors |

| Methylthio source | Sodium methylthiolate or methylthiol | Requires inert atmosphere to prevent oxidation |

| Solvent | DMF, DMSO | Polar aprotic solvents favored |

| Temperature (methylthio substitution) | 60–80 °C | Controlled to avoid decomposition |

| Alkylating agent | But-3-en-1-yl bromide or chloride | Halide form preferred for nucleophilic substitution |

| Base (alkylation) | Potassium carbonate or similar | Facilitates deprotonation and alkylation |

| Temperature (alkylation) | 80–100 °C | Higher temperature promotes reaction completion |

| Reaction time | 12–20 hours | Monitored by HPLC or TLC for completion |

| Purification | Column chromatography, recrystallization | To achieve high purity |

| Yield | Typically 60–85% depending on conditions | Optimization required for scale-up |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.